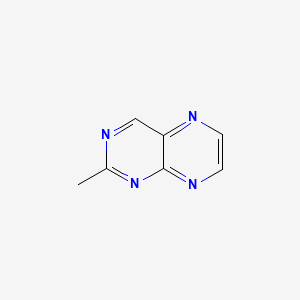

2-Methylpteridine

CAS No.: 2432-20-4

Cat. No.: VC3903571

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2432-20-4 |

|---|---|

| Molecular Formula | C7H6N4 |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 2-methylpteridine |

| Standard InChI | InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3 |

| Standard InChI Key | BIGRRCHSUAXSEE-UHFFFAOYSA-N |

| SMILES | CC1=NC2=NC=CN=C2C=N1 |

| Canonical SMILES | CC1=NC2=NC=CN=C2C=N1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Methylpteridine consists of a pteridine core (C₆H₄N₄) with a methyl group (-CH₃) at the 2-position. The planar structure facilitates π-π stacking interactions, while the methyl group influences solubility and steric hindrance in reactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source Citation |

|---|---|---|

| Molecular Formula | C₇H₆N₄ | |

| Molecular Weight | 146.15 g/mol | |

| Melting Point | 307°C (decomposes) | |

| Solubility | Moderate in polar aprotic solvents | |

| logP | ~1.5 (predicted) |

Spectral Characteristics

-

UV-Vis: Absorbance maxima at 260–280 nm due to conjugated π-system .

-

NMR: Distinct shifts for methyl protons (δ 2.4–2.6 ppm) and aromatic protons (δ 8.1–9.3 ppm) .

Synthesis Methodologies

Condensation of Acylated Pyrimidines

A patented route involves reacting diacetylated 2,4,6-triamino-5-nitrosopyrimidine with active methylene compounds (e.g., phenylacetonitrile) in ethanol under basic conditions . This method achieves yields of 65–75% but requires careful control of acylation to avoid overfunctionalization.

Example Reaction:

Key conditions: 80°C, 2–4 hours .

Flow Chemistry Adaptations

While flow synthesis is well-established for 2-methylpyridines , its application to pteridines remains exploratory. Preliminary studies suggest that microreactors could enhance regioselectivity in methylpteridine synthesis by minimizing side reactions .

Challenges in Regioselectivity

The 2-position’s reactivity often leads to competing methylation at the 4- or 7-positions. Catalysts like Raney® nickel and organic cobalt complexes have been tested to improve selectivity .

Biological Activities and Applications

Table 2: Bioactivity Profile

Industrial and Material Science Applications

2-Methylpteridine’s electronic properties make it a candidate for organic semiconductors. Its derivatives are also used in agrochemicals as intermediates for nitrapyrin-like compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume